molecular formula C7H4F4O3S B13350207 3-Fluoro-4-(trifluoromethyl)benzenesulfonic acid

3-Fluoro-4-(trifluoromethyl)benzenesulfonic acid

Cat. No.: B13350207
M. Wt: 244.17 g/mol
InChI Key: ILAFOWUWRKWXLR-UHFFFAOYSA-N
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Description

3-Fluoro-4-(trifluoromethyl)benzenesulfonic acid is a fluorinated aromatic sulfonic acid. This compound is characterized by the presence of both a fluoro and a trifluoromethyl group attached to a benzene ring, along with a sulfonic acid group. The molecular formula is C7H4F4O3S, and it is often used in various chemical reactions due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(trifluoromethyl)benzenesulfonic acid typically involves the sulfonation of 3-Fluoro-4-(trifluoromethyl)benzene. This can be achieved using sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-sulfonation and to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(trifluoromethyl)benzenesulfonic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate can be employed.

    Coupling Reactions: Palladium catalysts are often used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonate esters, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

3-Fluoro-4-(trifluoromethyl)benzenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique chemical properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(trifluoromethyl)benzenesulfonic acid involves its ability to interact with various molecular targets through its sulfonic acid group. This group can form strong hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzenesulfonic acid
  • 3-Fluoro-4-(trifluoromethyl)benzoic acid
  • 4-(Trifluoromethyl)nicotinic acid

Comparison

Compared to similar compounds, 3-Fluoro-4-(trifluoromethyl)benzenesulfonic acid is unique due to the presence of both a fluoro and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased acidity and enhanced reactivity in substitution reactions. Additionally, the compound’s ability to participate in a wide range of chemical reactions makes it a versatile tool in synthetic chemistry.

Properties

Molecular Formula

C7H4F4O3S

Molecular Weight

244.17 g/mol

IUPAC Name

3-fluoro-4-(trifluoromethyl)benzenesulfonic acid

InChI

InChI=1S/C7H4F4O3S/c8-6-3-4(15(12,13)14)1-2-5(6)7(9,10)11/h1-3H,(H,12,13,14)

InChI Key

ILAFOWUWRKWXLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)F)C(F)(F)F

Origin of Product

United States

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